
Butyl laurate
Overview
Description
Butyl laurate (CAS 106-18-3; EINECS 203-370-3) is an ester derived from lauric acid (C12:0 fatty acid) and butanol. It is commonly utilized in industrial and cosmetic formulations due to its properties as an emollient, lubricant, and solvent. Regulatory information classifies it under HS code 2915900090, with applications spanning pharmaceuticals, personal care products, and industrial lubricants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl laurate can be synthesized through the esterification of lauric acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The reaction can be represented as follows:
C11H23COOH+C4H9OH→C11H23COOC4H9
Biological Activity
Butyl laurate, an ester derived from lauric acid and butanol, is a compound of interest in various biological and industrial applications. Its chemical structure is represented by the molecular formula and it has a molecular weight of 256.424 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial properties, applications in biocatalysis, and its role in biorefinery processes.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.424 g/mol |
Density | 0.9 ± 0.1 g/cm³ |
Boiling Point | 305.5 ± 10.0 °C |
Melting Point | −10 °C |
Flash Point | 139.8 ± 8.9 °C |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for use in various applications including pharmaceuticals and food preservation. Research indicates that this compound demonstrates both antibacterial and antifungal activities.
Case Studies
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Antimicrobial Efficacy :
A study published in Microbial Pathogenesis investigated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth effectively, with inhibition zones comparable to standard antibiotics . -
Fungal Inhibition :
In another study focusing on fungal pathogens, this compound was found to inhibit the growth of Fusarium oxysporum, a significant plant pathogen. The concentration-dependent activity suggested potential use in agricultural settings to protect crops from fungal infections .
Biocatalytic Applications
This compound is also utilized in biocatalysis, particularly in the synthesis of various esters and glycosides through enzymatic processes.
Enzymatic Synthesis
A notable research effort involved the use of commercial lipases to catalyze the transesterification of lauric acid with butanol to produce this compound. This process not only highlights the efficiency of enzymatic reactions but also emphasizes the compound's utility in producing bioactive esters from renewable resources .
Role in Biorefineries
The valorization of agricultural waste into valuable compounds is a growing area of interest, particularly through biorefineries that utilize lignocellulosic biomass.
Integrated Approach
A study demonstrated an integrated approach where wheat bran was enzymatically processed to yield both pentyl xylosides and D-glucose and D-xylose laurate esters using this compound as an acyl donor. This method showcases how this compound can be part of sustainable processes aimed at converting waste into useful products .
Scientific Research Applications
Food Industry
Butyl laurate is utilized as a food additive due to its emulsifying properties. It helps stabilize food products by improving texture and consistency. Its safety profile has led to its approval for use in various food applications.
Cosmetics and Personal Care
In the cosmetics industry, this compound serves as an emollient and skin conditioning agent. It enhances the spreadability of formulations and provides a smooth texture to creams and lotions. Its non-greasy feel makes it suitable for various cosmetic products .
Pharmaceuticals
This compound is being investigated for its potential in drug delivery systems. Its ability to form micelles allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability . Additionally, it has been studied for its role in enhancing the permeability of drugs across biological membranes.
Biochemical Research
As a biochemical reagent, this compound is used in various assays related to enzyme activity and metabolic processes. It has been linked to studies involving apoptosis, autophagy, and inflammation pathways .
Case Study 1: Enzymatic Synthesis
A study demonstrated the successful synthesis of this compound using immobilized lipase from Rhizopus oryzae. The reaction was carried out under optimized conditions that yielded high conversion rates without the need for organic solvents, showcasing a green chemistry approach .
Case Study 2: Application in Drug Delivery
Research highlighted the use of this compound in formulating drug delivery systems that enhance the absorption of poorly soluble drugs. The study found that micelles formed with this compound significantly improved drug solubility and bioavailability in vitro .
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Food Industry | Emulsifier | Improves texture and stability |
Cosmetics | Emollient | Enhances spreadability |
Pharmaceuticals | Drug delivery | Increases solubility of hydrophobic drugs |
Biochemical Research | Enzyme assays | Facilitates studies on metabolic pathways |
Chemical Reactions Analysis
Esterification of Lauric Acid with 1-Butanol
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Catalyst : Crude lipase from Carica papaya latex.
-
Conditions :
-
Solvent-free system at 55°C, water activity (aₐ) = 0.46.
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Molar ratio of lauric acid to 1-butanol = 1:12.
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-
Results :
Transesterification of Trilaurin with 1-Butanol
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Catalyst : Carica papaya or Carica pentagona latex.
-
Conditions :
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55°C, solvent-free system.
-
Enzyme loading: 8% (w/w) of substrates.
-
-
Results :
Halophilic Lipase-Catalyzed Esterification
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Catalyst : Marinobacter litoralis SW-45 lipase.
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Conditions :
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Heptane (for palm oil-derived FFAs) or solvent-free system (for palm kernel oil-derived FFAs).
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40–45°C, 150–230 rpm agitation, 50% biocatalyst concentration.
-
-
Results :
Temperature Dependence
Temperature (°C) | Normalized Synthesis Rate (%) |
---|---|
30 | 35 |
40 | 63 |
50 | 84 |
55 | 100 (max yield) |
60 | 100 (thermal stability) |
Normalized synthesis rates for enzymatic esterification .
Solvent Systems
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Heptane : Preferred for lipase-catalyzed reactions due to substrate solubility .
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Solvent-free systems : Reduce costs and enable higher substrate loading .
Hydrolysis of this compound
Reverse hydrolysis reactions regenerate lauric acid and 1-butanol:
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Catalyst : Thermomyces lanuginosus lipase (TLL).
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Conditions : Hydrolysis of crude palm/kernel oils in diethyl ether or heptane at 50°C .
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Application : Intermediate step for producing free fatty acids prior to esterification.
Comparative Analysis of Catalytic Methods
Parameter | Enzymatic (55°C) | Thermal (55°C) |
---|---|---|
Conversion (24h) | 9.8–14.6% | 0.5–1.7% |
Reaction Time | 70h (20% yield) | 70h (8% yield) |
Energy Efficiency | High | Low |
Byproducts | Minimal | Significant |
Data from esterification studies .
Industrial Considerations
Comparison with Similar Compounds
Chemical Structure and Properties
Butyl laurate belongs to the family of laurate esters, which vary based on the alcohol moiety esterified with lauric acid. Key structural and functional distinctions include:
Compound | Alcohol Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Properties |
---|---|---|---|---|
This compound | Butanol | C₁₆H₃₂O₂ | 256.43 | High lipophilicity, low volatility |
Methyl Laurate | Methanol | C₁₃H₂₆O₂ | 214.35 | Biofuel additive, surfactant |
Stearyl Laurate | Stearyl alcohol | C₃₀H₆₀O₂ | 452.81 | Solid emollient, high melting point |
- This compound : Exhibits balanced solubility in organic solvents, making it suitable for emulsified systems .
- Methyl Laurate : Widely used in biodiesel production due to its low viscosity and compatibility with engine systems .
- Stearyl Laurate : Solid at room temperature, ideal for sustained-release formulations in pharmaceuticals .
Research Findings and Data Tables
Table 1: Comparative Bioavailability of Laurate Esters in Drug Delivery
Note: LogP values indicate lipophilicity, correlating with membrane interaction efficiency .
Table 2: Environmental Impact Assessment
Compound | Biodegradability (%) | Ecotoxicity (LC50, mg/L) |
---|---|---|
This compound | 85 | >100 (Daphnia magna) |
Methyl Laurate | 92 | 75 (Fish) |
Stearyl Laurate | 78 | >100 (Algae) |
Data derived from safety assessments under OECD guidelines .
Properties
IUPAC Name |
butyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-13-14-16(17)18-15-6-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYEUQMPZIGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059336 | |
Record name | Butyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity, peanut odour | |
Record name | Butyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Butyl laurate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 °C. @ 18.00 mm Hg | |
Record name | Butyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in most organic solvents; insoluble in water | |
Record name | Butyl laurate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.863 | |
Record name | Butyl laurate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/210/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-18-3 | |
Record name | Butyl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106183 | |
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Record name | Butyl laurate | |
Source | DTP/NCI | |
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Record name | Dodecanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Butyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23985OCM4H | |
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Record name | Butyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7 °C | |
Record name | Butyl dodecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032065 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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